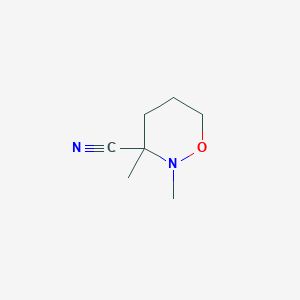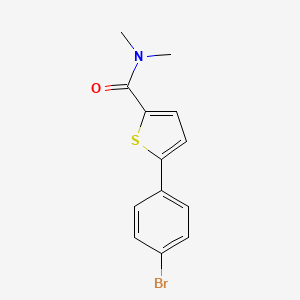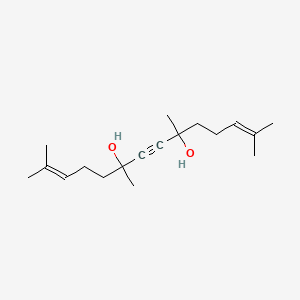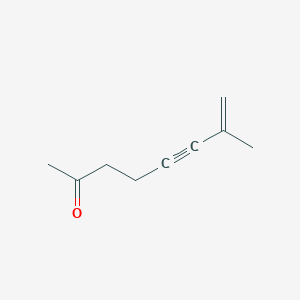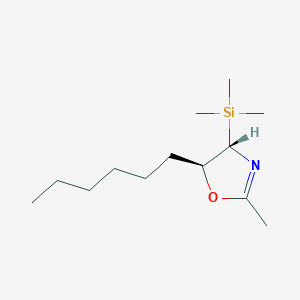
(4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides or other suitable reagents.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be added through silylation reactions using reagents like trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazolidines.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Oxazole derivatives are known to exhibit various pharmacological properties, including antimicrobial and anticancer activities.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its structural features could make it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-5-Hexyl-2-methyl-4,5-dihydro-1,3-oxazole: Lacks the trimethylsilyl group.
(4S,5S)-5-Hexyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole: Lacks the methyl group.
(4S,5S)-5-Hexyl-2-methyl-4,5-dihydro-1,3-thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
The presence of the trimethylsilyl group in (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole imparts unique chemical properties, such as increased lipophilicity and stability
Properties
CAS No. |
62469-76-5 |
|---|---|
Molecular Formula |
C13H27NOSi |
Molecular Weight |
241.44 g/mol |
IUPAC Name |
[(4S,5S)-5-hexyl-2-methyl-4,5-dihydro-1,3-oxazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C13H27NOSi/c1-6-7-8-9-10-12-13(16(3,4)5)14-11(2)15-12/h12-13H,6-10H2,1-5H3/t12-,13-/m0/s1 |
InChI Key |
ILCCDTWVICBPIC-STQMWFEESA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](N=C(O1)C)[Si](C)(C)C |
Canonical SMILES |
CCCCCCC1C(N=C(O1)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


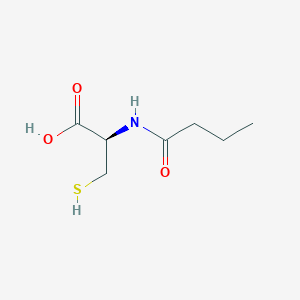
![1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one](/img/structure/B14539542.png)
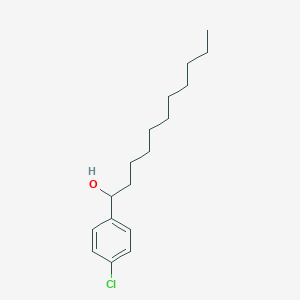
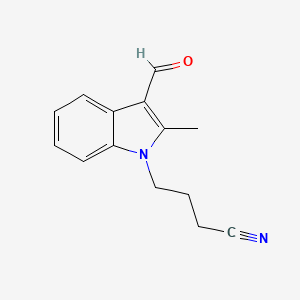
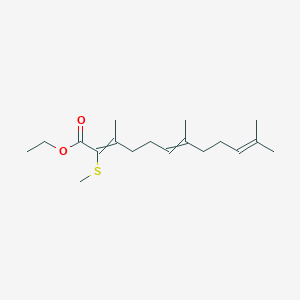
![1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine](/img/structure/B14539578.png)
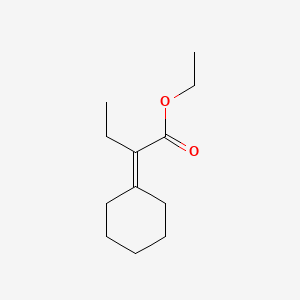
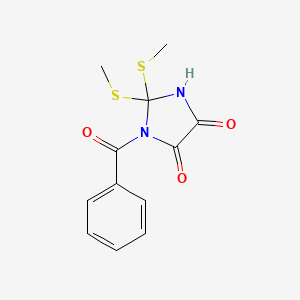
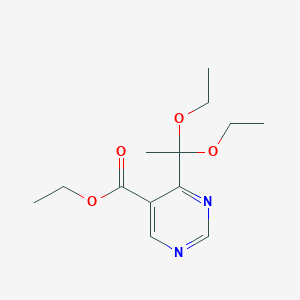
![N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide](/img/structure/B14539603.png)
